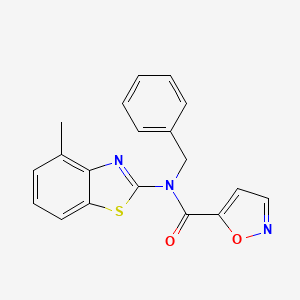

N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-13-6-5-9-16-17(13)21-19(25-16)22(12-14-7-3-2-4-8-14)18(23)15-10-11-20-24-15/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUOLQDAWAPERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions

Benzothiazole Ring Formation: The benzothiazole ring can be synthesized from 2-aminothiophenol and a suitable aldehyde under acidic conditions.

Oxazole Ring Formation: The oxazole ring can be formed by cyclization of an α-haloketone with an amide.

Carboxamide Group Introduction: The final step involves the reaction of the oxazole derivative with benzylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Key Observations:

Benzothiazole vs. Thiazole/Oxadiazole :

- The target compound and its 6-methoxy analog retain the benzothiazole core, which is associated with π-π stacking interactions in enzyme binding. In contrast, the thiazole and oxadiazole derivatives exhibit reduced aromaticity but may offer improved solubility or metabolic stability.

Substituent Effects: 4-Methyl vs. The 6-methoxy analog introduces an electron-donating group, which could alter electronic distribution and hydrogen-bonding capacity. Nitro Group (): The 5-nitro substituent in the thiazole derivative may confer electrophilic reactivity, useful in prodrug activation or covalent target binding.

Heterocyclic Variations :

- The oxadiazole-containing compound introduces a rigid, planar heterocycle, likely improving target selectivity in kinase inhibition.

Research Findings and Implications

- Enzyme Inhibition: Benzothiazole derivatives, including the target compound, are frequently investigated as inhibitors of low-molecular-weight protein tyrosine phosphatases (LMWPTPs) and kinases . The 4-methyl substitution may sterically hinder non-specific interactions, improving selectivity.

- Anticancer Potential: Analogous compounds with methoxy or nitro groups (e.g., ) have shown activity in cell-based assays, suggesting that the target compound’s methyl group could balance potency and toxicity.

- Synthetic Accessibility : The oxazole-5-carboxamide moiety is synthetically tractable, enabling rapid derivatization for structure-activity relationship (SAR) studies .

Biological Activity

N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides an overview of the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound can be characterized by its molecular formula and its IUPAC name, which reflects its complex structure involving a benzothiazole moiety and an oxazole ring. The synthesis typically involves multi-step reactions starting from benzothiazole derivatives, where the key steps include:

- Formation of 4-methyl-1,3-benzothiazole : This is achieved through the reaction of 2-aminobenzenethiol with methylating agents.

- Coupling with Benzyl Bromide : The resultant benzothiazole is then coupled with benzyl bromide in the presence of a base.

- Formation of Carboxamide : Finally, the oxazole ring is introduced through cyclization reactions involving appropriate carboxylic acid derivatives.

Anticancer Properties

Research indicates that N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines including MCF-7 (breast cancer) and U937 (monocytic leukemia) cells. The mechanism appears to involve:

- Inhibition of Cell Proliferation : The compound has demonstrated IC50 values in the low micromolar range against several cancer cell lines.

- Induction of Apoptosis : Flow cytometry assays have confirmed that treatment leads to increased apoptotic cell death in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| U937 | 2.41 | Cell cycle arrest |

| HeLa | 1.50 | Inhibition of proliferation |

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against both bacterial and fungal strains.

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 10 | Bacterial inhibition |

| Candida albicans | 15 | Fungal inhibition |

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study published in MDPI highlighted that derivatives of benzothiazole exhibit enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. The study found that N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide was among the most potent compounds tested against leukemia cell lines .

- Antimicrobial Efficacy : Another research effort documented the antimicrobial properties of similar compounds where N-benzyl derivatives were tested against a panel of pathogens. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may act by inhibiting specific enzymes involved in proliferation pathways, such as cyclooxygenase (COX), which is crucial in inflammatory responses and cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.